Dimethyl sebacate

Catalog No.
S542895
CAS No.
106-79-6
M.F
C12H22O4
M. Wt
230.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl sebacate

CAS Number

106-79-6

Product Name

Dimethyl sebacate

IUPAC Name

dimethyl decanedioate

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

InChI

InChI=1S/C12H22O4/c1-15-11(13)9-7-5-3-4-6-8-10-12(14)16-2/h3-10H2,1-2H3

InChI Key

ALOUNLDAKADEEB-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Sebacic acid dimethyl ester; Dimethyl sebacate; Decanedioic acid, 1,10-dimethyl ester; Decanedioic acid, dimethyl ester; Dimethyl sebacate; Sebacic acid, dimethyl ester (8CI).

Canonical SMILES

COC(=O)CCCCCCCCC(=O)OC

The exact mass of the compound Dimethyl sebacate is 230.1518 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9415. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Decanoic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> PUR; PVC (soft). However, this does not mean our product can be used or applied in the same or a similar way.

Dimethyl sebacate (DMS) is a linear, aliphatic diester of the C10 dicarboxylic acid, sebacic acid. It primarily functions as a chemical intermediate, plasticizer, coalescing agent, and solvent.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH57kBSkuV8MPxa-M4A7Ew70UIyLHBQZ6Y-EHJ9ONklK37UMunjAzAe_MYQEwVastLcTSh-b451zNSaUd6PAgoAWcP3NoIeh9gPsEOogcuhyYMlnOx-rGeoEG9YA_xwUsu8I66qc86ABrFSF_Y4c_sQ29AyVb8kuR4bp_CsorSb7a03LNF_er32Kiq_wQUeaIV8WwPXtV_c-zYidhgah8PmRH8uqjcOVeRNlwksKpa_ei0E_QhMsBjjxXPHsTy59iMlx2BxLFBkgWu44_4TYiChJ2YBy5uQH7m3sU0plfoWo3y9bk1cfMux)] As a member of the sebacate ester family, which includes longer-chain variants like dibutyl sebacate (DBS) and dioctyl sebacate (DOS), its procurement is often considered for applications requiring good low-temperature performance and a favorable biodegradability profile compared to phthalate-based plasticizers.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH57kBSkuV8MPxa-M4A7Ew70UIyLHBQZ6Y-EHJ9ONklK37UMunjAzAe_MYQEwVastLcTSh-b451zNSaUd6PAgoAWcP3NoIeh9gPsEOogcuhyYMlnOx-rGeoEG9YA_xwUsu8I66qc86ABrFSF_Y4c_sQ29AyVb8kuR4bp_CsorSb7a03LNF_er32Kiq_wQUeaIV8WwPXtV_c-zYidhgah8PmRH8uqjcOVeRNlwksKpa_ei0E_QhMsBjjxXPHsTy59iMlx2BxLFBkgWu44_4TYiChJ2YBy5uQH7m3sU0plfoWo3y9bk1cfMux)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGufaObMRpueZWOq8yjbclrGQ4_rl2KXRaYOHzxNRloRatkMLS1vsw_8Wk-hnnWxnyhLlWS7dZ7E7MsJS6S54RDFOllDi-F8BsJTZ0dbWeVrKRbka0JFgPUdFuH1XGsW_j1F1Q2IbMz9ME%3D)] Its distinct properties, such as a defined melting point around room temperature, also make it a candidate for specialized applications like phase change materials (PCMs) for thermal energy storage.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGzWReCb3mSAAoRCte_6TSdVe8s1Fq_-oh-W7KbSNPau5MakmAvxN4YbBSj-_hKu7RLFwHrv9lp_D1noUiQq4A6QlJ45vDN8RQ73nC3ttr6vIp1cpiGlSkqOiEmw5aST0Zj9rHPkxDvOMsinDCvehfXzx0gqzxWNKruoJVDvLbgMZQQJS9UyiNGEg%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFR92oqlPsmBnHsgSUYZDSddvSTa-O-svESdMrIsYnM2KHwvVXXBmSQjNqFJ4lHEvASAzimVa7RUCTop1OCct_iQpq0CqhYQtMrdV1B3PxPeVAeusgq5xUyJ7Yl2Wshz7HOqg%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFd4fbQ7d8dQEdcz1hhonndTj4jtKZBbkACaezgN5qpGUsvSoeG_n2Heeiumh5DstFZr6uXrzs1IHthuJDtwsT4DTRsJ69Ej38IwlgWnD_Topgva48NcY5ckmzt2z-W4QMGb4wh)]

Substituting Dimethyl sebacate with other common diesters like Dibutyl sebacate (DBS) or Dioctyl sebacate (DOS) on the basis of chemical class alone can lead to significant performance failures. The short methyl ester groups of DMS result in a higher melting point (26.3°C) and distinct thermal properties compared to its longer-chain liquid analogs, making it uniquely suited for solid-to-liquid phase change material (PCM) applications where analogs would be unsuitable.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH57kBSkuV8MPxa-M4A7Ew70UIyLHBQZ6Y-EHJ9ONklK37UMunjAzAe_MYQEwVastLcTSh-b451zNSaUd6PAgoAWcP3NoIeh9gPsEOogcuhyYMlnOx-rGeoEG9YA_xwUsu8I66qc86ABrFSF_Y4c_sQ29AyVb8kuR4bp_CsorSb7a03LNF_er32Kiq_wQUeaIV8WwPXtV_c-zYidhgah8PmRH8uqjcOVeRNlwksKpa_ei0E_QhMsBjjxXPHsTy59iMlx2BxLFBkgWu44_4TYiChJ2YBy5uQH7m3sU0plfoWo3y9bk1cfMux)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGzWReCb3mSAAoRCte_6TSdVe8s1Fq_-oh-W7KbSNPau5MakmAvxN4YbBSj-_hKu7RLFwHrv9lp_D1noUiQq4A6QlJ45vDN8RQ73nC3ttr6vIp1cpiGlSkqOiEmw5aST0Zj9rHPkxDvOMsinDCvehfXzx0gqzxWNKruoJVDvLbgMZQQJS9UyiNGEg%3D%3D)] Furthermore, its lower molecular weight and higher volatility compared to DBS or DOS are critical differentiators in its function as a coalescing agent or reactive intermediate, where reaction kinetics and evaporation rates are key process parameters.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH57kBSkuV8MPxa-M4A7Ew70UIyLHBQZ6Y-EHJ9ONklK37UMunjAzAe_MYQEwVastLcTSh-b451zNSaUd6PAgoAWcP3NoIeh9gPsEOogcuhyYMlnOx-rGeoEG9YA_xwUsu8I66qc86ABrFSF_Y4c_sQ29AyVb8kuR4bp_CsorSb7a03LNF_er32Kiq_wQUeaIV8WwPXtV_c-zYidhgah8PmRH8uqjcOVeRNlwksKpa_ei0E_QhMsBjjxXPHsTy59iMlx2BxLFBkgWu44_4TYiChJ2YBy5uQH7m3sU0plfoWo3y9bk1cfMux)] In polymer synthesis, the choice between a dimethyl, diethyl, or dibutyl ester directly impacts transesterification reaction rates and the properties of the resulting polymer, making them non-interchangeable precursors.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEomFGjjL4Ncpyp1JbChlKC5dYzCEt-YZj86viBnHFrJA6jLdQ70df6IvEP9xQioPUQWPUoNpot8riHaTBx8YbElOWPih4CsPKyTiOtV0HK3RvSxBRI-ksSvlODnGyA3iEc)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHQ44lhyY4Ey6Is6UXjcBFRv76YyxJ5Ru2QB-EFW3-Vyvu03wZ3tXybxwtR1djBMJXYyrHPyYW9bjW6h1eDb2mfYNSIfOFc26Vs-Tlg9OEH7V3b8j0_4JNjG50Jw3F-iCv5Cz4%3D)]

Defined Solid-Liquid Phase Transition for Thermal Energy Storage Applications

Dimethyl sebacate exhibits a distinct solid-liquid phase transition with an onset melting temperature of 25.6°C and a latent heat of fusion of 165 J/g.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGzWReCb3mSAAoRCte_6TSdVe8s1Fq_-oh-W7KbSNPau5MakmAvxN4YbBSj-_hKu7RLFwHrv9lp_D1noUiQq4A6QlJ45vDN8RQ73nC3ttr6vIp1cpiGlSkqOiEmw5aST0Zj9rHPkxDvOMsinDCvehfXzx0gqzxWNKruoJVDvLbgMZQQJS9UyiNGEg%3D%3D)] This contrasts sharply with longer-chain diesters like Dipentyl sebacate, which melts at a much lower temperature of -1.3°C, and Didecyl sebacate, which melts at 37.3°C.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGzWReCb3mSAAoRCte_6TSdVe8s1Fq_-oh-W7KbSNPau5MakmAvxN4YbBSj-_hKu7RLFwHrv9lp_D1noUiQq4A6QlJ45vDN8RQ73nC3ttr6vIp1cpiGlSkqOiEmw5aST0Zj9rHPkxDvOMsinDCvehfXzx0gqzxWNKruoJVDvLbgMZQQJS9UyiNGEg%3D%3D)] This specific melting point makes Dimethyl sebacate highly suitable for thermal energy storage applications targeted at maintaining temperatures just above ambient, a range where many common organic PCMs are not optimal.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGzWReCb3mSAAoRCte_6TSdVe8s1Fq_-oh-W7KbSNPau5MakmAvxN4YbBSj-_hKu7RLFwHrv9lp_D1noUiQq4A6QlJ45vDN8RQ73nC3ttr6vIp1cpiGlSkqOiEmw5aST0Zj9rHPkxDvOMsinDCvehfXzx0gqzxWNKruoJVDvLbgMZQQJS9UyiNGEg%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFR92oqlPsmBnHsgSUYZDSddvSTa-O-svESdMrIsYnM2KHwvVXXBmSQjNqFJ4lHEvASAzimVa7RUCTop1OCct_iQpq0CqhYQtMrdV1B3PxPeVAeusgq5xUyJ7Yl2Wshz7HOqg%3D%3D)]

Evidence DimensionOnset Melting Temperature & Latent Heat of Fusion
Target Compound Data25.6°C / 165 J/g
Comparator Or BaselineDipentyl sebacate: -1.3°C / 153 J/g; Didecyl sebacate: 37.3°C / 172 J/g
Quantified DifferenceDMS melts 26.9°C higher than Dipentyl sebacate and 11.7°C lower than Didecyl sebacate, positioning it in a specific operational temperature window.
ConditionsThermal properties measured by Differential Scanning Calorimetry (DSC).

This specific melting point is a critical material selection criterion for developing phase change materials for passive cooling and thermal regulation in buildings and electronics.

Enhanced Biodegradability Profile Compared to Phthalate Benchmarks

Dimethyl sebacate is classified as readily biodegradable, a key advantage for formulations where environmental impact is a primary concern.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH57kBSkuV8MPxa-M4A7Ew70UIyLHBQZ6Y-EHJ9ONklK37UMunjAzAe_MYQEwVastLcTSh-b451zNSaUd6PAgoAWcP3NoIeh9gPsEOogcuhyYMlnOx-rGeoEG9YA_xwUsu8I66qc86ABrFSF_Y4c_sQ29AyVb8kuR4bp_CsorSb7a03LNF_er32Kiq_wQUeaIV8WwPXtV_c-zYidhgah8PmRH8uqjcOVeRNlwksKpa_ei0E_QhMsBjjxXPHsTy59iMlx2BxLFBkgWu44_4TYiChJ2YBy5uQH7m3sU0plfoWo3y9bk1cfMux)] This contrasts significantly with phthalate-based plasticizers. Studies on phthalate esters show that biodegradability decreases as the ester chain length increases; for instance, dioctyl phthalate (DOP) and di-2-ethylhexyl phthalate (DEHP) are notably less susceptible to biodegradation than short-chain phthalates like dimethyl phthalate.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFQuLDZ4Wq6Z3hJVHx3PfkZz5hhSSw0HX4hsxvJAlTOtKp4wt3NESoyUbkuwSaqVsy_Jmg924CFY445A0mTKdwp_e5wv7c1ythDcz1nMld9lhgszrvRTV5TLqy6l0FUejc9yZcqpOaVqkVOEZd27yUPLv20K9E16ZLV_hppYFyYEBOQiP1MQUf9WqQfjOeuXYuvjS4HoPdjUKc%3D)] The linear structure and shorter ester chains of Dimethyl sebacate facilitate microbial hydrolysis, making it a preferable choice over persistent phthalates for environmentally sensitive applications.

Evidence DimensionBiodegradability Assessment
Target Compound DataReadily biodegradable
Comparator Or BaselineLonger-chain phthalates (e.g., DOP, DEHP): Less susceptible to biodegradation
Quantified DifferenceQualitative but significant difference in environmental persistence, moving from persistent to non-persistent class.
ConditionsStandard environmental biodegradation screening tests.

For procurement in cosmetics, personal care, or any application with potential environmental release, selecting a readily biodegradable material like Dimethyl sebacate over less biodegradable phthalates can be a critical regulatory and marketing advantage.

Reactive Intermediate for Bio-based Polyamide and Polyester Synthesis

Dimethyl sebacate serves as a key monomer in the melt polymerization of polyesters and polyamides.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQENXM1BkIoxsQk6pagWOyJ_08gmtb8lzQ4HYCFQbJcogL0dK4N6eq9unUZZnq6IUNkPYPqfrvxZCOS1uX5MHzSZhFJYyCK5jm1PYl9sbh62cQpvecLJgqyaoi79mqoar4v6grvYLmcE3UoDnB4%3D)] The use of a dimethyl ester is often preferred in polycondensation reactions over the free diacid due to better processability and lower reaction temperatures. For example, in the synthesis of certain polyamides, using diester monomers like Dimethyl sebacate can circumvent issues like the decarboxylation that occurs when using alternative bio-based monomers like 2,5-furandicarboxylic acid (FDCA) at high temperatures.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGvIIYpmeM618uVncOMQrJiam9wgZr2YnAr7sqIahWLC2IZRsnFdo1K2bk4KQWagl4JG0S_lB58t7riWnTt_Tz_xtvOVo-I28rerUBBNYssz9faeAcjIgujrJA_-IIqLCfWR9IAdHoPmECU2F1pN4dS2w%3D%3D)] The choice of the methyl ester, as opposed to ethyl or butyl esters, influences the transesterification kinetics and the volatility of the alcohol byproduct (methanol), which is a critical parameter for driving the polymerization reaction to completion and achieving high molecular weight polymers.

Evidence DimensionPrecursor Suitability in Polycondensation
Target Compound DataEffective monomer for high molecular weight polyamides/polyesters via melt polymerization.
Comparator Or BaselineDirect use of diacids (e.g., sebacic acid, FDCA) can require harsher conditions or lead to side reactions like decarboxylation.
Quantified DifferenceEnables synthesis pathways that avoid high-temperature degradation seen with some alternative monomers.
ConditionsMelt polycondensation for polyamide or polyester synthesis.

For buyers in the specialty polymer sector, selecting the dimethyl ester form is a deliberate choice to optimize reaction conditions, control polymer molecular weight, and avoid degradation, ensuring a higher quality final product.

Formulation of Bio-based Phase Change Materials (PCMs) for Passive Thermal Regulation

Dimethyl sebacate is a strong candidate for formulating organic PCMs designed for thermal energy storage near ambient temperatures. Its defined melting point of ~26°C and high latent heat of fusion allow it to effectively absorb and release thermal energy, making it ideal for integration into building materials, textiles, or electronic enclosures to buffer against temperature fluctuations.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGzWReCb3mSAAoRCte_6TSdVe8s1Fq_-oh-W7KbSNPau5MakmAvxN4YbBSj-_hKu7RLFwHrv9lp_D1noUiQq4A6QlJ45vDN8RQ73nC3ttr6vIp1cpiGlSkqOiEmw5aST0Zj9rHPkxDvOMsinDCvehfXzx0gqzxWNKruoJVDvLbgMZQQJS9UyiNGEg%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFR92oqlPsmBnHsgSUYZDSddvSTa-O-svESdMrIsYnM2KHwvVXXBmSQjNqFJ4lHEvASAzimVa7RUCTop1OCct_iQpq0CqhYQtMrdV1B3PxPeVAeusgq5xUyJ7Yl2Wshz7HOqg%3D%3D)]

Synthesis of High-Performance Bio-Polyamides and Polyesters

As a purified diester monomer, Dimethyl sebacate is the right choice for producing specialty long-chain aliphatic polyamides and polyesters via melt polycondensation. Its use facilitates controlled polymerization and helps achieve high molecular weights, which are essential for applications demanding superior mechanical properties and thermal stability.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQENXM1BkIoxsQk6pagWOyJ_08gmtb8lzQ4HYCFQbJcogL0dK4N6eq9unUZZnq6IUNkPYPqfrvxZCOS1uX5MHzSZhFJYyCK5jm1PYl9sbh62cQpvecLJgqyaoi79mqoar4v6grvYLmcE3UoDnB4%3D)]

Development of Readily Biodegradable Lubricants and Plasticizers

In applications where environmental compatibility is paramount, such as cosmetics, personal care products, or lubricants with a high potential for environmental loss, Dimethyl sebacate serves as a readily biodegradable base stock or plasticizer. Its selection over persistent alternatives like mineral oils or phthalates is a key step in formulating greener end-products.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH57kBSkuV8MPxa-M4A7Ew70UIyLHBQZ6Y-EHJ9ONklK37UMunjAzAe_MYQEwVastLcTSh-b451zNSaUd6PAgoAWcP3NoIeh9gPsEOogcuhyYMlnOx-rGeoEG9YA_xwUsu8I66qc86ABrFSF_Y4c_sQ29AyVb8kuR4bp_CsorSb7a03LNF_er32Kiq_wQUeaIV8WwPXtV_c-zYidhgah8PmRH8uqjcOVeRNlwksKpa_ei0E_QhMsBjjxXPHsTy59iMlx2BxLFBkgWu44_4TYiChJ2YBy5uQH7m3sU0plfoWo3y9bk1cfMux)]

Specialty Solvent and Coalescing Agent in Coatings and Resins

Dimethyl sebacate can be used as a slow-evaporating solvent or coalescing agent in formulations for resins and coatings.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH57kBSkuV8MPxa-M4A7Ew70UIyLHBQZ6Y-EHJ9ONklK37UMunjAzAe_MYQEwVastLcTSh-b451zNSaUd6PAgoAWcP3NoIeh9gPsEOogcuhyYMlnOx-rGeoEG9YA_xwUsu8I66qc86ABrFSF_Y4c_sQ29AyVb8kuR4bp_CsorSb7a03LNF_er32Kiq_wQUeaIV8WwPXtV_c-zYidhgah8PmRH8uqjcOVeRNlwksKpa_ei0E_QhMsBjjxXPHsTy59iMlx2BxLFBkgWu44_4TYiChJ2YBy5uQH7m3sU0plfoWo3y9bk1cfMux)] Its specific volatility and solvency characteristics, different from those of longer-chain sebacates or standard coalescents like Texanol, make it suitable for applications where precise control over film formation and drying time is required.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

White solid; mp = 25-28 deg C; [Alfa Aesar MSDS]

XLogP3

3

Hydrogen Bond Acceptor Count

4

Exact Mass

230.15180918 Da

Monoisotopic Mass

230.15180918 Da

Heavy Atom Count

16

Appearance

Solid powder

Melting Point

38.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G87745M355

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 166 of 175 companies (only ~ 5.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

106-79-6

Wikipedia

Dimethyl sebacate

Use Classification

Plastics -> Plasticisers
Plastics -> Polymer Type -> PUR; PVC (soft)

General Manufacturing Information

Decanedioic acid, 1,10-dimethyl ester: ACTIVE

Dates

Last modified: 08-15-2023
1: Ma HF, Liu B, Zhang GY, Shi RB, Ma CH, Yu MM. [GC-MS analysis of the fatty components of pollen Typhae before and after being carbonized]. Zhongguo Zhong Yao Za Zhi. 2006 Feb;31(3):200-2. Chinese. PubMed PMID: 16572997.
2: Gosteva LI, Fedonina VF. [Determination of sebacic acid dimethyl ester in natural and sewage waters by the gas-chromatographic method]. Gig Sanit. 1984 Jan;(1):51. Russian. PubMed PMID: 6706161.

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